molecular formula C9H6BrNO2 B2664449 (4-Bromo-2-formylphenoxy)acetonitrile CAS No. 125418-95-3

(4-Bromo-2-formylphenoxy)acetonitrile

Cat. No. B2664449
CAS RN: 125418-95-3
M. Wt: 240.056
InChI Key: NSKCKCYUDVRANK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Bromo-2-formylphenoxy)acetonitrile” is a chemical compound with the molecular formula C9H6BrNO2 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of “this compound” involves a mixture of (4-bromo-2-formyl)phenyloxy-acetonitrile, potassium hydroxide, and absolute ethanol. This mixture is refluxed for 24 hours, then diluted with water and acidified with 1M hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H6BrNO2/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6H,4H2 .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . The compound has a molecular weight of 240.06 .

Scientific Research Applications

1. Photochemical Processes and Radical Reactions

The study of photochemical substitution of haloaryl ketones by phenylthiolate anion has demonstrated the potential of bromine-substituted compounds in light-induced reactions. For instance, 4-bromobenzophenone and 4-haloacetophenones, when reacted with phenylthiolate in acetonitrile, undergo a photochemical process. The S RN 1 mechanism of this reaction was confirmed by an overall quantum yield of greater than unity and through quenching studies, indicating the complex photochemical behavior of these compounds (Julliard & Chanon, 1986).

2. Radical Cation Formation

In another study, laser flash photolysis of bromine-containing acetophenones led to the formation of alpha-acyl radicals, which under acidic conditions gave detectable amounts of the radical cation of the enol form. These enol radical cations are relatively long-lived in acidic acetonitrile, indicating their potential use in studying radical cation behavior and reactivity (Schepp, 2004).

3. Spectroelectrochemical Studies

Spectroelectrochemical studies of bromine-containing phenols and related compounds have been conducted to understand their behavior in different media. For example, the electrochemical oxidation of these compounds has been investigated in acetonitrile, revealing insights into their oxidation processes and the formation of radical species (Schwarz et al., 2003).

4. Excited State Proton Transfer

The excited state proton transfer (ESPT) processes of bromo-substituted phenols have been explored using a combination of spectroscopic methods and density functional theory computations. This research is crucial for understanding the photochemical behavior of these compounds in different solvent environments, which has implications in the design of photoremovable protecting groups for specialized applications (Huang et al., 2017).

properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKCKCYUDVRANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.